4-(4-Bromophenyl)-1-butene
Overview
Description
4-(4-Bromophenyl)-1-butene: is an organic compound that belongs to the class of brominated alkenes It consists of a butene chain with a bromophenyl group attached to the fourth carbon atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species .
Mode of Action
Related compounds have been shown to interact with their targets, leading to antimicrobial and anticancer effects . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids , which could potentially disrupt essential cellular processes.
Result of Action
Related compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a 4-bromophenylboronic acid with 1-bromo-1-butene under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the bromination of 4-phenyl-1-butene . This process uses bromine or a bromine-containing reagent in the presence of a catalyst to selectively brominate the phenyl ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Major Products:
Substitution: Products include 4-(4-substituted phenyl)-1-butene derivatives.
Oxidation: Products include 4-(4-bromophenyl)-1-butanol or 4-(4-bromophenyl)-2-butanone.
Reduction: The major product is 4-(4-bromophenyl)butane.
Scientific Research Applications
Chemistry: 4-(4-Bromophenyl)-1-butene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through further functionalization reactions .
Biology and Medicine: This compound is investigated for its potential biological activities. Derivatives of this compound have shown promise as antimicrobial and anticancer agents .
Industry: In the agrochemical industry, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives are also explored for their potential use in material science applications .
Comparison with Similar Compounds
4-Bromophenylacetic acid: This compound has a similar bromophenyl group but differs in its acetic acid moiety.
4-Bromophenylpyridine: Another compound with a bromophenyl group, but with a pyridine ring instead of a butene chain.
Uniqueness: 4-(4-Bromophenyl)-1-butene is unique due to its butene chain, which provides distinct reactivity and potential for further functionalization. Its structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-but-3-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBBDYPPSSRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442426 | |
Record name | 4-(4-Bromophenyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-32-8 | |
Record name | 4-(4-Bromophenyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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